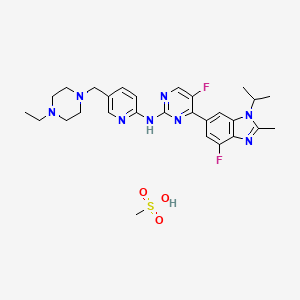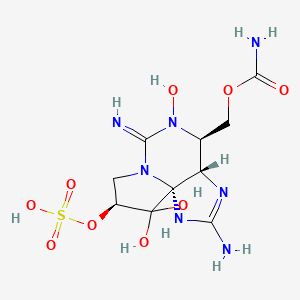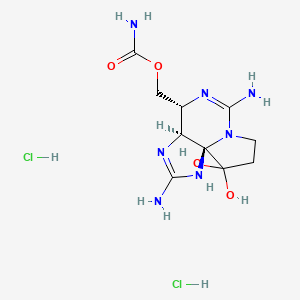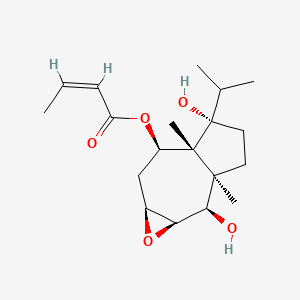
Abemaciclib mesylate
Overview
Description
Abemaciclib mesylate is a potent, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are crucial for cell cycle progression, particularly the transition from the G1 phase to the S phase. This compound has shown significant efficacy in treating hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced or metastatic breast cancer .
Preparation Methods
The preparation of abemaciclib mesylate involves several synthetic routes and reaction conditions. One method includes the synthesis of the crystalline form of this compound, which has improved properties compared to the amorphous form. The process involves the removal of solvent under vacuum and solidification by grinding with methyl tert-butyl ether . Industrial production methods focus on optimizing yield and purity, ensuring the crystalline form meets pharmaceutical standards.
Chemical Reactions Analysis
Abemaciclib mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Abemaciclib mesylate has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of CDK4 and CDK6, providing insights into cell cycle regulation.
Biology: It helps in understanding the molecular mechanisms of cell proliferation and cancer progression.
Medicine: this compound is primarily used in the treatment of HR+/HER2- advanced or metastatic breast cancer.
Mechanism of Action
Abemaciclib mesylate exerts its effects by inhibiting CDK4 and CDK6, which are involved in the phosphorylation of the retinoblastoma protein (Rb). This inhibition prevents the progression of the cell cycle from the G1 phase to the S phase, leading to cell cycle arrest and reduced cell proliferation. The molecular targets include CDK4, CDK6, and the Rb protein, which are crucial for cell cycle regulation .
Comparison with Similar Compounds
Abemaciclib mesylate is often compared with other CDK4/6 inhibitors, such as palbociclib and ribociclib. While all three compounds target CDK4 and CDK6, this compound has shown a unique ability to be administered continuously due to its safety profile. This continuous dosing allows for sustained target inhibition, which is a significant advantage over other inhibitors .
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor used in the treatment of HR+/HER2- breast cancer.
Ribociclib: Similar to palbociclib, it is used for the same indication and has a similar mechanism of action.
This compound stands out due to its continuous dosing capability and its efficacy in various cancer types, making it a valuable compound in cancer therapy.
Properties
IUPAC Name |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32F2N8.CH4O3S/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26;1-5(2,3)4/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJPFQPEVDHJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36F2N8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856159 | |
| Record name | Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1231930-82-7 | |
| Record name | Abemaciclib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1231930827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyrimidinamine,N-[5-[(4-ethyl-1-piperazinyl)methyl]-2-pyridinyl]-5-fluoro-4-[4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazol-6-yl]-, methanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABEMACICLIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKT462Q807 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Abemaciclib Mesylate and its downstream effects on cancer cells?
A1: this compound is an orally available inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK4 and CDK6 [, ]. These kinases play a crucial role in the cell cycle, specifically in the G1 to S phase transition. By inhibiting CDK4/6, this compound prevents the phosphorylation of retinoblastoma (Rb) protein []. This inhibition of Rb phosphorylation effectively halts the cell cycle progression from G1 to S phase, leading to suppressed DNA synthesis and ultimately inhibiting cancer cell growth []. This mechanism is particularly relevant in cancers exhibiting overexpression of CDK4/6, leading to cell cycle deregulation [].
Q2: What is the significance of targeting the cyclin D1-CDK4 and cyclin D3-CDK6 pathways in cancer treatment?
A2: The cyclin D1-CDK4 and cyclin D3-CDK6 pathways are frequently dysregulated in various types of cancer []. Overexpression of these CDKs can lead to uncontrolled cell proliferation, a hallmark of cancer. this compound, by specifically inhibiting CDK4 and CDK6, disrupts these pathways and restores a level of control over the cell cycle, thereby offering a targeted therapeutic strategy for cancers driven by this mechanism [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)









![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
